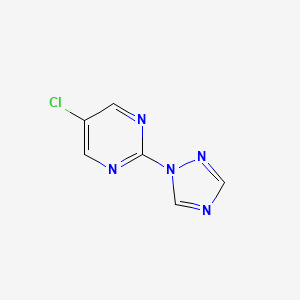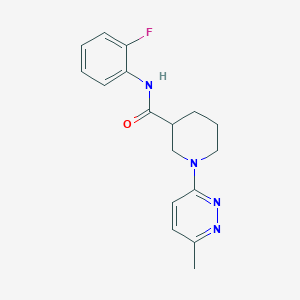
5-cloro-2-(1H-1,2,4-triazol-1-il)pirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-(1H-1,2,4-triazol-1-yl)pyrimidine is a heterocyclic compound that contains both a pyrimidine ring and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Aplicaciones Científicas De Investigación
5-chloro-2-(1H-1,2,4-triazol-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new antimicrobial and antifungal agents.
Biological Studies: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules used in biological assays.
Mecanismo De Acción
Target of Action
The primary target of 5-chloro-2-(1H-1,2,4-triazol-1-yl)pyrimidine is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are vital for various physiological processes. The inhibition of this enzyme can lead to a decrease in estrogen production, which is beneficial in conditions such as hormone-dependent cancers .
Mode of Action
5-Chloro-2-(1H-1,2,4-triazol-1-yl)pyrimidine interacts with its target, the aromatase enzyme, by forming hydrogen bonds . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of the enzyme, and phenyl moieties have a key interaction in the active site of the enzyme . This interaction inhibits the enzyme’s activity, leading to a decrease in estrogen production .
Biochemical Pathways
The inhibition of the aromatase enzyme by 5-chloro-2-(1H-1,2,4-triazol-1-yl)pyrimidine affects the biosynthesis of estrogens . This disruption can lead to downstream effects such as the inhibition of cell proliferation in hormone-dependent cancers .
Pharmacokinetics
It is known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
The primary result of the action of 5-chloro-2-(1H-1,2,4-triazol-1-yl)pyrimidine is the inhibition of the aromatase enzyme, leading to a decrease in estrogen production . This can result in the inhibition of cell proliferation in hormone-dependent cancers .
Análisis Bioquímico
Biochemical Properties
5-Chloro-2-(1H-1,2,4-triazol-1-yl)pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been reported that 1,2,4-triazole derivatives can bind to the iron in the heme moiety of CYP-450, a key enzyme involved in drug metabolism . The nature of these interactions is primarily through the formation of hydrogen bonds, which is facilitated by the nitrogen atoms in the 1,2,4-triazole ring .
Cellular Effects
In terms of cellular effects, 5-Chloro-2-(1H-1,2,4-triazol-1-yl)pyrimidine has been found to exhibit cytotoxic activity against various human cancer cell lines, including MCF-7, Hela, and A549 . It influences cell function by disrupting normal cell proliferation, potentially through its impact on cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)pyrimidine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been suggested that this compound may exert its effects by inhibiting the activity of aromatase, an enzyme involved in the biosynthesis of estrogens .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(1H-1,2,4-triazol-1-yl)pyrimidine typically involves the reaction of 5-chloropyrimidine with 1H-1,2,4-triazole under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the triazole ring is introduced into the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-2-(1H-1,2,4-triazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce reduced pyrimidine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Pyrimidine derivatives: Compounds with a pyrimidine ring that have diverse applications in medicinal chemistry.
Uniqueness
5-chloro-2-(1H-1,2,4-triazol-1-yl)pyrimidine is unique due to the combination of the triazole and pyrimidine rings, which confer distinct chemical properties and biological activities. This dual-ring structure enhances its potential as a versatile scaffold in drug design and development .
Propiedades
IUPAC Name |
5-chloro-2-(1,2,4-triazol-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN5/c7-5-1-9-6(10-2-5)12-4-8-3-11-12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUVJIMBMHGTCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N2C=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(3,4-dimethylphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide](/img/structure/B2491615.png)
![N-[(2,5-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2491616.png)




![4-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}morpholine](/img/structure/B2491622.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2491625.png)
![2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid](/img/structure/B2491626.png)

![6-tert-butyl-2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2491630.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2491635.png)
